2-Methyl-1-nonene

Catalog No.
S774648
CAS No.
2980-71-4
M.F
C10H20
M. Wt
140.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-nonene

CAS Number

2980-71-4

Product Name

2-Methyl-1-nonene

IUPAC Name

2-methylnon-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h2,4-9H2,1,3H3

InChI Key

YLZQHQUVNZVGOK-UHFFFAOYSA-N

SMILES

CCCCCCCC(=C)C

Canonical SMILES

CCCCCCCC(=C)C

Studying Atmospheric Reaction Rates

One research area utilizing 2-Methyl-1-nonene investigates the rate constants of gas-phase reactions involving specific radicals in the atmosphere. A study published in the International Journal of Chemical Kinetics employed this compound to determine the rate constant for the reaction between nitrogen trioxide radicals (NO₃) and ozone (O₃) using relative rate methods.

  • 2-Methyl-1-nonene is a colorless liquid at room temperature [].
  • Its origins can be traced to natural sources like petroleum distillation or through specific laboratory synthesis processes [].
  • Research on 2-Methyl-1-nonene explores its potential applications in various fields, including:
    • Organic synthesis as a building block for more complex molecules [].
    • Studies on fuel properties and combustion.

Molecular Structure Analysis

  • The chemical formula for 2-Methyl-1-nonene is C10H20.
  • Its structure consists of a ten-carbon chain with a single carbon-carbon double bond (C=C) located between the first and second carbon atoms [].
  • One methyl group (CH3) is attached to the second carbon atom in the chain [].

Chemical Reactions Analysis

  • Synthesis:

    • 2-Methyl-1-nonene can be synthesized through various methods, including the catalytic cracking of hydrocarbons from petroleum []. However, specific details of these processes are commercially sensitive and not publicly available.
  • Decomposition:

    • Under high temperatures or in the presence of strong catalysts, 2-Methyl-1-nonene can undergo various decomposition reactions, breaking down into smaller molecules like methane, ethane, and other alkenes. The specific products and reaction pathways depend on the reaction conditions.
  • Other relevant reactions:

    • Similar to other alkenes, 2-Methyl-1-nonene can undergo addition reactions where other molecules add across the carbon-carbon double bond. The specific reaction type depends on the reaction conditions and other reagents involved.

Physical And Chemical Properties Analysis

  • Melting point: No data publicly available
  • Boiling point: Around 100°C at 68mmHg pressure [].
  • Solubility: Insoluble in water but soluble in organic solvents like hexane and toluene [].
  • Stability: Relatively stable under normal storage conditions (2-8°C) [].
  • Limited information is publicly available on the specific hazards of 2-Methyl-1-nonene.
  • As a general safety precaution, it is recommended to handle all unknown organic compounds with care, following standard laboratory safety protocols []. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and working in a well-ventilated fume hood.

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2980-71-4

Wikipedia

2-Methyl-1-nonene

Biological Half Life

0.87 Days

Dates

Modify: 2023-08-15
Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

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